(Isopropylthio)acetic acid
Overview
Description
(Isopropylthio)acetic acid is a chemical compound that can be involved in various chemical reactions and has potential applications in synthetic chemistry. While the provided papers do not directly discuss (isopropylthio)acetic acid, they do provide insights into related compounds and reactions that can be informative for understanding the behavior of thioesters and isopropyl-containing compounds.
Synthesis Analysis
The synthesis of related thioesters has been explored in the literature. For instance, the anion generated from the isopropyl thioester of (methylenecyclopropyl)acetic acid can be quenched with water to yield an unrearranged thioester and an acyclic isomer . This suggests that similar methods could potentially be applied to synthesize (isopropylthio)acetic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of (isopropylthio)acetic acid would consist of an isopropyl group attached to a thioester functional group. The structure and reactivity of such compounds can be complex, as evidenced by the behavior of the isopropyl thioester of β-(cyclopropylidene) propionic acid, which reacts with lithium diisopropylamide (LDA) followed by water to give a specific enethioate .
Chemical Reactions Analysis
Chemical reactions involving isopropyl groups and acetic acid derivatives are diverse. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid acts as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that (isopropylthio)acetic acid could potentially participate in or catalyze similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of (isopropylthio)acetic acid can be inferred from related compounds. The study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene provides insights into the reaction conditions and kinetics of esterification involving isopropyl groups . Additionally, the esterification kinetics in titanium isopropoxide-acetic acid solutions, where isopropyl acetate forms, offer information on the reaction mechanisms and conditions that could affect the properties of similar isopropyl-containing esters .
Scientific Research Applications
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General Information
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Potential Applications
- Organic and inorganic acids, such as “(Isopropylthio)acetic acid”, are often used in a wide range of research and laboratory applications . They can act as solvents, substrates, or catalysts (as a Brønsted acid source) in many chemical reactions .
- Acetate-based ionic liquids (AcILs), which could potentially include “(Isopropylthio)acetic acid”, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These properties make them useful in various scientific fields, including materials science and green chemistry .
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Chemical Research
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Pharmaceutical Research
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Proteomics Research
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Food and Beverage Industry
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Chemical Research
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Pharmaceutical Research
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Proteomics Research
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Food and Beverage Industry
Safety And Hazards
Future Directions
Microbially produced VFAs like acetic acid can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . This suggests that there could be potential for future research and development in the microbial production of (Isopropylthio)acetic acid.
properties
IUPAC Name |
2-propan-2-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHCMTYOZSIHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337028 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Isopropylthio)acetic acid | |
CAS RN |
22818-59-3 | |
Record name | (isopropylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Isopropylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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